![molecular formula C23H29N7O B2725050 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone CAS No. 920389-23-7](/img/structure/B2725050.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the triazolopyrimidine family . It has a molecular weight of 368.27 and a molecular formula of C23H31N7O . The IUPAC name is 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a benzyl group, a triazolopyrimidine ring, and a piperazine ring . The structure also includes a cyclohexyl group and an ethanone group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 649.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a flash point of 346.5±31.5 °C . The compound has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Thiazolopyrimidines Synthesis : A study by Said et al. (2004) involved the preparation of thiazolopyrimidine derivatives, including triazolo and triazinopyrimidines, as potential antimicrobial and antitumor agents, although none showed significant antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Antimicrobial Activities
- Novel Pyrimidine Derivatives : El-Agrody et al. (2001) synthesized new [1,2,4]triazolo[1,5-c]pyrimidines, exhibiting antimicrobial activity (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Potential Antihypertensive Applications
- Triazolopyrimidines as Antihypertensives : Bayomi et al. (1999) prepared 1,2,4-triazolopyrimidines with potential antihypertensive properties, with some compounds showing promising activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Antagonist Activities in Neuroscience
- Serotonin Antagonist Research : Watanabe et al. (1992) synthesized derivatives for studying 5-HT2 and alpha 1 receptor antagonist activities (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Heterocyclic Compound Synthesis
- Synthesis of Pyrazolo and Triazolopyrimidine Derivatives : Abdel‐Aziz et al. (2008) worked on synthesizing derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, some showing moderate antimicrobial effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Adenosine Receptor Antagonists
- Adenosine A2a Receptor Antagonist Studies : Vu et al. (2004) replaced the triazolotriazine core with different heterocycles, finding certain [1,2,4]triazolo[1,5-c]pyrimidine derivatives effective as adenosine A2a receptor antagonists (Vu, Pan, Peng, Sha, Kumaravel, Jin, Phadke, Engber, Huang, Reilly, Tam, & Petter, 2004).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 leads to alterations in cell cycle progression, specifically affecting the transition from the G1 phase to the S phase . This results in the induction of apoptosis within cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The action of this compound results in significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound induces apoptosis within these cancer cells, likely through the mitochondrial pathway .
Eigenschaften
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclohexylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJITYQSJNVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.